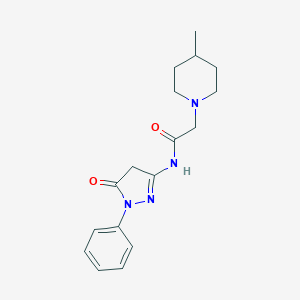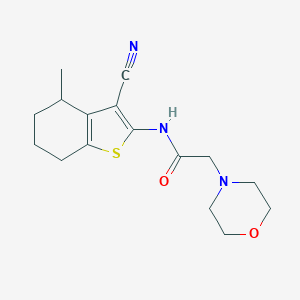![molecular formula C11H14N2S2 B276397 5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide](/img/structure/B276397.png)
5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thienopyrimidine derivative that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, and it has been found to reduce the production of inflammatory cytokines in vitro. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in living cells.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been suggested that this compound may act as a reactive oxygen species scavenger, thereby reducing oxidative stress in cells.
Biochemical and Physiological Effects:
5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, reduce the production of inflammatory cytokines in vitro, and act as a reactive oxygen species scavenger. In addition, this compound has been shown to have low toxicity in vitro, indicating its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide. One direction is to further investigate its anti-cancer properties and explore its potential as a therapeutic agent for cancer treatment. Another direction is to study its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research can be done to optimize the synthesis method of this compound and improve its solubility in water for easier use in lab experiments.
Synthesemethoden
5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide can be synthesized using different methods. One of the most common methods is the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-carbonitrile with isopropyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
Eigenschaften
Produktname |
5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl isopropyl sulfide |
|---|---|
Molekularformel |
C11H14N2S2 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
5,6-dimethyl-4-propan-2-ylsulfanylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H14N2S2/c1-6(2)14-10-9-7(3)8(4)15-11(9)13-5-12-10/h5-6H,1-4H3 |
InChI-Schlüssel |
PGQSHHCJLSTRMN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SC(C)C)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC=N2)SC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B276314.png)
![N-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276316.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B276320.png)

![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B276324.png)

![ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276326.png)
![ethyl 2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276327.png)
![Ethyl 4-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276330.png)
![1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B276332.png)
![ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B276334.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276335.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B276336.png)
![2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B276337.png)